(Z)-methyl 2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetate
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Overview
Description
(Z)-methyl 2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetate is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a cyano group, and ester functionalities. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetate typically involves the condensation of benzylidene derivatives with cyanoacetic acid esters. One common method includes the following steps:
Condensation Reaction: Benzylidene derivatives react with cyanoacetic acid esters in the presence of a base such as sodium ethoxide.
Cyclization: The intermediate product undergoes cyclization to form the thiazolidinone ring.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-methyl 2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or ester functionalities.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-methyl 2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Studies have indicated that it can inhibit the growth of certain bacterial strains and cancer cell lines.
Medicine
In medicine, research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various applications.
Mechanism of Action
The mechanism of action of (Z)-methyl 2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinone Derivatives: Compounds with similar thiazolidinone rings.
Cyanoacetate Derivatives: Compounds with cyano and ester functionalities.
Uniqueness
What sets (Z)-methyl 2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetate apart is its combination of functional groups, which provides a unique reactivity profile. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl (2Z)-2-(5-benzyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)-2-cyanoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-25-20(24)16(13-21)19-22(15-10-6-3-7-11-15)18(23)17(26-19)12-14-8-4-2-5-9-14/h2-11,17H,12H2,1H3/b19-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQVWULTOMPUAG-MNDPQUGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C1N(C(=O)C(S1)CC2=CC=CC=C2)C3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC=CC=C2)C3=CC=CC=C3)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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